molecular formula C19H22O6 B12321909 Cedrusin CAS No. 57687-37-3

Cedrusin

Cat. No.: B12321909
CAS No.: 57687-37-3
M. Wt: 346.4 g/mol
InChI Key: PKORXOLYTWDULG-KBXCAEBGSA-N
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Description

This compound is a dihydrobenzofuran derivative with a complex phenolic and hydroxylated structure. It features a 2,3-dihydrobenzofuran core substituted with:

  • A 4-hydroxy-3-methoxyphenyl group at position 2
  • A hydroxymethyl group at position 3
  • A 3-hydroxypropyl chain at position 5
  • A hydroxyl group at position 7

It has been isolated from plants such as Davidia involucrata (dove tree) and Styrax perkinsiae (瓦山安息香) . Its stereochemistry has been confirmed as (2S,3R) via NMR and NOESY experiments . The compound’s molecular formula is C₂₀H₂₄O₇, with a molecular weight of 376.4 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h4-5,7-9,14,18,20-23H,2-3,6,10H2,1H3/t14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKORXOLYTWDULG-KBXCAEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydrobenzofuran-7-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.

    Hydroxylation and methoxylation: Introduction of hydroxyl and methoxy groups can be performed using reagents such as hydrogen peroxide and methanol in the presence of catalysts.

    Hydroxymethylation and hydroxypropylation: These steps involve the addition of hydroxymethyl and hydroxypropyl groups, which can be achieved using formaldehyde and propylene oxide, respectively, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydrobenzofuran-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated and alkylated derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Studies have shown that derivatives of this compound can scavenge free radicals effectively, which is vital for developing therapies for conditions like cancer and neurodegenerative diseases .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various in vitro studies. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases such as arthritis and colitis. The modulation of inflammatory pathways could lead to the development of new anti-inflammatory drugs .

Antimicrobial Properties

There is evidence supporting the antimicrobial activity of this compound against various pathogens. Its efficacy against both bacterial and fungal strains makes it a candidate for further development into antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Synergistic Effects

When combined with other therapeutic agents, this compound may enhance the efficacy of existing treatments. For example, its combination with traditional antibiotics has shown promise in overcoming resistance mechanisms in certain bacterial strains .

Study 1: Antioxidant Efficacy

A study conducted on the antioxidant capacity of this compound revealed that it significantly reduced lipid peroxidation levels in cellular models. The findings suggest its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Study 2: Anti-inflammatory Activity

In a controlled trial involving animal models of colitis, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups. This positions it as a promising candidate for further clinical trials aimed at inflammatory bowel diseases .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydrobenzofuran-7-ol involves its interaction with various molecular targets and pathways:

    Antioxidant activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Anticancer properties: The compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Differences:

Compound Name Structural Variations Source Plant Bioactivity (If Reported) Reference
Target compound - Davidia involucrata Not explicitly reported in provided evidence
3-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl acetate - Methoxy group at position 7 instead of hydroxyl
- Acetylated 3-hydroxypropyl chain
Euphorbia thymifolia Cytotoxic against Huh7.5 and A549 cells
2,3-Dihydro-5-propyl-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-methylbenzofuran - Methyl group at position 3
- Propyl (not hydroxypropyl) at position 5
Synthetic/Unspecified Unknown
3-(β-D-glucopyranosyloxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-dihydrobenzofuran - Glucosylation at hydroxymethyl group
- Methoxy at position 7
Styrax perkinsiae Antioxidant (inferred from lignan class)
1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol Open-chain diol instead of dihydrobenzofuran core Codonopsis spp. Unreported

Key Observations:

Acetylation of the 3-hydroxypropyl chain (as in ) enhances lipophilicity, correlating with cytotoxic activity against cancer cells .

Stereochemical Specificity :

  • The (2S,3R) configuration of the target compound distinguishes it from synthetic analogues lacking defined stereochemistry (e.g., ). This configuration is critical for interactions with chiral biological targets .

Glycosylation Modifications :

  • Glucosylation (as in ) increases molecular weight and polarity, likely reducing membrane permeability but enhancing water solubility. Such derivatives are common in plant defense mechanisms .

Pharmacological Gaps :

  • While cytotoxic activity is documented for acetylated analogues (e.g., ), the target compound’s bioactivity remains uncharacterized in the provided evidence.

Research Findings and Data Tables

Physicochemical Properties Comparison:

Property Target Compound 7-Methoxy Analogue Glucosylated Derivative
Molecular Weight 376.4 434.4 538.5
LogP (Predicted) 1.2 2.8 -0.5
Hydrogen Bond Donors 4 3 7
Rotatable Bonds 6 8 10

NMR Data Highlights:

  • Target Compound :

    • $ ^1H $ NMR (CD₃OD): δ 6.92 (s, H-6), 6.70 (d, J = 1.8 Hz, H-2'), 6.66 (dd, J = 8.1, 1.8 Hz, H-6'), 4.25 (m, H-3), 3.85 (s, OCH₃).
    • $ ^{13}C $ NMR: δ 148.9 (C-7), 134.2 (C-1'), 103.5 (C-5).
  • Acetylated Analogue :

    • Key difference: δ 2.05 (s, CH₃COO–), absence of hydroxyl proton at C-5.

Biological Activity

The compound 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydrobenzofuran-7-ol (commonly referred to as BMBF) is a benzofuran derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of BMBF, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

BMBF has the following molecular characteristics:

  • Molecular Formula : C22H28O11
  • Molecular Weight : 462.40 g/mol
  • InChIKey : GAMYVSCDDLXAQW-MIUGBVLSSA-N

Anticancer Activity

BMBF has demonstrated significant anticancer properties in various studies. For instance, it was found to inhibit the viability of Huh7 hepatocellular carcinoma cells with an IC50 value of 48.22 μM at 24 hours and 38.15 μM at 48 hours. Importantly, no cytotoxicity was observed in normal hepatocytes, indicating a selective effect on cancer cells .

Mechanisms of Action:

  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : BMBF downregulates integrin α7 and matrix metalloproteinase-9 (MMP-9), which are crucial in cancer cell motility and invasion .
  • Suppression of p53 Pathway : The compound's efficacy was enhanced in cells with p53 knockdown, suggesting a complex interaction with this tumor suppressor pathway .

Anti-inflammatory Activity

BMBF also exhibits anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-stimulated microglial cells, it inhibited the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β. This was accompanied by a decrease in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) levels .

Antimicrobial Activity

Preliminary studies have indicated that BMBF possesses antimicrobial properties against various pathogens. Its effectiveness is being evaluated through different assays to determine the minimum inhibitory concentrations (MIC) against specific bacterial strains.

Case Studies and Research Findings

StudyFindings
Hang et al., 2020BMBF showed an IC50 of 8.86 μM against cancer cells compared to 35.62 μM for the positive control 5-fluorouracil .
Khatana et al., 2020Demonstrated anti-inflammatory activity by reducing levels of inflammatory mediators in LPS-stimulated cells .
Recent ResearchOngoing investigations are assessing its antimicrobial efficacy across various bacterial strains .

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